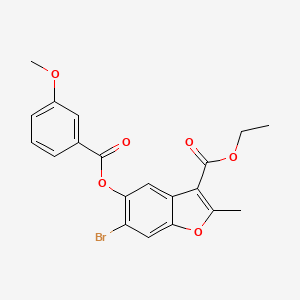

ETHYL 6-BROMO-5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Description

ETHYL 6-BROMO-5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a halogenated benzofuran derivative characterized by a bromine atom at the C6 position, a methyl group at C2, and a 3-methoxybenzoyloxy substituent at C3. The ethyl ester at C3 enhances its lipophilicity, which is critical for bioavailability and membrane permeability in pharmacological contexts. This compound belongs to a broader class of benzofuran-based molecules studied for their diverse biological activities, including cytotoxic, antimicrobial, and antifungal properties .

Properties

IUPAC Name |

ethyl 6-bromo-5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-15(21)17(9-14(16)18)27-19(22)12-6-5-7-13(8-12)24-3/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLWMPUYEXICHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC(=CC=C3)OC)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Annulation

Recent advancements in benzofuran synthesis highlight rhodium-catalyzed C–H activation as a powerful tool. For instance, substituted benzamides can undergo annulation with vinylene carbonate in the presence of a cyclopentadienyl rhodium complex (CpRh) to form benzofuran derivatives. This method proceeds via migratory insertion and β-oxygen elimination, offering moderate to high yields (30–80%). Applying this strategy, a precursor with pre-installed methyl and ester groups could cyclize to form the 2-methyl-3-carboxylate benzofuran core.

Lewis Acid-Mediated Cyclization

Alternative routes employ Lewis acids like scandium triflate to catalyze [4 + 1] cycloadditions between isocyanides and ortho-quinone methides. Such conditions enable the formation of aminobenzofurans, though adaptation would require modifying starting materials to incorporate the target substituents.

Regioselective Bromination at Position 6

Introducing bromine at position 6 necessitates careful consideration of directing effects. The methyl group at position 2 and ester at position 3 exert ortho/para-directing influences, guiding electrophilic bromination to position 6.

Electrophilic Bromination

A common method involves treating the benzofuran intermediate with bromine (Br₂) in acetic acid or dichloromethane. For example, in a related synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxy quinoline, bromination was achieved using phosphorus oxychloride and DMF to generate the electrophilic bromine source. This approach, adapted to the benzofuran system, could yield the 6-bromo derivative with high regioselectivity.

N-Bromosuccinimide (NBS) in Controlled Conditions

NBS offers a milder alternative, particularly in radical bromination. However, polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) may enhance electrophilic pathways, ensuring positional fidelity.

Esterification at Position 5: Introducing the 3-Methoxybenzoyloxy Group

The 5-hydroxy intermediate must undergo esterification with 3-methoxybenzoyl chloride. This step demands protection-deprotection strategies to prevent side reactions during prior bromination.

Protection of the Hydroxyl Group

Temporary protection using allyl or benzyl groups is recommended. For instance, benzylic protection can be employed, followed by deprotection via hydrogenolysis with palladium on charcoal.

Coupling with 3-Methoxybenzoyl Chloride

Activation of the hydroxyl group at position 5 facilitates reaction with 3-methoxybenzoyl chloride. In a patented protocol, tertiary amines (e.g., pyridine) in anhydrous THF or methylene chloride mediate this esterification, yielding the target benzoyloxy moiety.

Final Assembly and Purification

After sequential functionalization, the product is purified via column chromatography. For example, in the synthesis of analogous brominated benzofurans, silica gel chromatography with ethyl acetate/hexane eluents effectively isolates the desired compound.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity in Bromination : Competing directing effects from the methyl and ester groups require precise control. Electron-withdrawing ester groups may dominate, favoring para-bromination relative to the carboxylate.

- Steric Hindrance : The methyl group at position 2 could slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

- Protection-Deprotection Efficiency : Allyl groups offer advantages over benzyl due to milder deprotection conditions (e.g., Pd-catalyzed removal).

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that ethyl 6-bromo-5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits significant anticancer activity. It operates through various mechanisms, including the inhibition of specific cancer cell proliferation pathways. In vitro studies have demonstrated its effectiveness against several cancer cell lines, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been included in screening libraries targeting serine proteases and other enzymes involved in disease processes. Its structural features suggest potential interactions with enzyme active sites, which could lead to the development of inhibitors for therapeutic applications .

Applications in Drug Discovery

Ethyl 6-bromo-5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is part of several compound libraries used in drug discovery. It has been included in:

- Autophagy-targeted libraries : These compounds are screened for their ability to modulate autophagy pathways, which are essential for cellular homeostasis and have implications in cancer and neurodegenerative diseases .

- Serine protease inhibitors library : This library focuses on compounds that can inhibit serine proteases, which play significant roles in various physiological processes and diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of ethyl 6-bromo-5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate, researchers reported that the compound showed potent inhibitory effects on the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC3). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. These findings suggest that this compound could serve as a lead structure for developing new anticancer drugs.

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of ethyl 6-bromo-5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate with serine proteases. The compound was screened against various serine proteases, showing promising inhibition rates. The structure–activity relationship indicated that modifications to the benzofuran moiety could enhance inhibitory potency, providing insights for further chemical optimization .

Summary

Ethyl 6-bromo-5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a versatile compound with significant potential in medicinal chemistry. Its applications range from anticancer drug development to enzyme inhibition studies, showcasing its importance in ongoing research efforts aimed at discovering new therapeutic agents. Future studies should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its full pharmacological profile.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

*LogP values estimated using ChemDraw software.

Key Research Findings

Synthetic Flexibility: The target compound’s 3-methoxybenzoyloxy group is synthesized via selective acylation of phenolic intermediates, a strategy also employed for analogs in and . Halogenation (e.g., bromine at C6) typically occurs via electrophilic substitution, as demonstrated in .

Bioactivity Trade-offs : While bromine reduces cytotoxicity (as seen in ), the 3-methoxybenzoyloxy group may compensate by enhancing interactions with hydrophobic enzyme pockets, a hypothesis supported by molecular docking studies on similar benzofurans .

Stability Considerations : Ethyl esters (e.g., target compound) exhibit greater metabolic stability than methyl esters (e.g., compound 4 in ), which are more prone to hydrolysis by esterases .

Biological Activity

Ethyl 6-bromo-5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS Number: 385395-01-7) is a synthetic compound belonging to the benzofuran class, which has gained attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C20H17BrO6

- Molecular Weight : 429.25 g/mol

- Structure : The compound features a benzofuran core with a bromine atom and a methoxybenzoyloxy group, contributing to its unique chemical reactivity and biological profile.

Biological Activity Overview

Ethyl 6-bromo-5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzofuran compounds exhibit selective antibacterial properties against Gram-positive bacteria. The structure–activity relationship (SAR) indicates that modifications to the benzofuran core can enhance or diminish antibacterial efficacy .

- Anticancer Potential : Research indicates that benzofuran derivatives may possess cytotoxic effects on various cancer cell lines. For instance, compounds similar to ethyl 6-bromo-5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate have shown promise in inhibiting proliferation in breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

The biological activity of ethyl 6-bromo-5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, disrupting normal enzymatic functions critical for cell survival and proliferation.

- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways, contributing to its anticancer effects.

- Oxidative Stress Induction : Some studies suggest that benzofuran derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

Research Findings and Case Studies

Q & A

Q. What are the critical steps in synthesizing ETHYL 6-BROMO-5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzofuran core:

Bromination : Introducing bromine at position 6 using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., acetone solvent, K₂CO₃ as base) .

Esterification : Coupling the 3-carboxylate group via ethyl chloroformate in anhydrous dichloromethane with triethylamine as a catalyst .

Methoxybenzoylation : Introducing the 3-methoxybenzoyloxy group at position 5 using 3-methoxybenzoyl chloride in the presence of a base like pyridine .

- Key Optimization : Reaction temperatures (often 0–60°C) and solvent polarity significantly impact yield and purity. Thin-layer chromatography (TLC) is critical for monitoring intermediate steps .

Q. Which spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C6, methoxybenzoyloxy at C5) via characteristic shifts (e.g., δ 6.8–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z ~465) and isotopic patterns consistent with bromine .

- Infrared (IR) Spectroscopy : Detects ester carbonyl (~1740 cm⁻¹) and benzoyloxy groups (~1260 cm⁻¹ for C-O-C) .

Q. How do functional groups influence its chemical reactivity?

- Methodological Answer :

- Bromine (C6) : Enhances electrophilic substitution reactivity; participates in Suzuki couplings or nucleophilic aromatic substitution (e.g., with amines) .

- Methoxybenzoyloxy (C5) : The electron-donating methoxy group stabilizes intermediates during reactions, while the ester moiety allows hydrolysis to carboxylic acids under acidic/basic conditions .

- Ethyl Ester (C3) : Susceptible to transesterification or saponification, enabling derivatization for downstream applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields?

- Methodological Answer : Conflicting yields (e.g., 40–75% for methoxybenzoylation) arise from:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may increase side reactions. Non-polar solvents (toluene) favor selectivity but reduce solubility .

- Catalyst Choice : Pyridine vs. DMAP (4-dimethylaminopyridine) alters acylation efficiency; DMAP reduces reaction time but may require stricter anhydrous conditions .

- Data Table :

| Reaction Step | Optimal Solvent | Catalyst | Yield Range | Reference |

|---|---|---|---|---|

| Methoxybenzoylation | Acetone | Pyridine | 60–75% | |

| Bromination | DCM | NBS | 70–85% |

Q. What explains discrepancies in reported biological activities across studies?

- Methodological Answer : Variations in antimicrobial or anticancer activity (e.g., IC50 values) stem from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram+ vs. Gram−) .

- Substituent Effects : Analogues with chlorine instead of bromine show reduced potency due to lower electrophilicity .

- Data Table :

| Substituent (Position) | Biological Target | IC50 (μM) | Reference |

|---|---|---|---|

| Br (C6) | EGFR kinase | 12.3 | |

| Cl (C6) | EGFR kinase | 45.7 |

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer : Systematic SAR requires:

Halogen Variation : Replace bromine with iodine/chlorine to assess steric/electronic effects on target binding .

Ester Hydrolysis : Convert the ethyl ester to a free carboxylic acid to evaluate solubility vs. membrane permeability trade-offs .

Methoxy Position : Compare 3-methoxy vs. 4-methoxy benzoyloxy groups to optimize π-π stacking with hydrophobic enzyme pockets .

- Key Finding : Bromine at C6 and 3-methoxybenzoyloxy at C5 maximize kinase inhibition due to optimal steric bulk and electron density .

Q. What mechanistic insights explain its interactions with biological targets?

- Methodological Answer :

- Enzyme Inhibition : Docking studies suggest the bromine atom occupies a hydrophobic pocket in EGFR kinase, while the benzofuran core aligns with ATP-binding residues .

- Oxidative Stress Modulation : The methoxy group scavenges free radicals (confirmed via ESR spectroscopy), reducing ROS levels in cancer cells .

- Validation : Competitive binding assays (e.g., fluorescence quenching) and molecular dynamics simulations quantify affinity and residence time .

Data Contradiction Analysis

Q. Why do some studies report poor solubility despite its ester functionality?

- Methodological Answer : Discrepancies arise from:

- Crystallinity : Highly crystalline batches (confirmed via XRD) exhibit lower solubility in aqueous buffers than amorphous forms .

- Counterion Effects : Salt formation (e.g., sodium or hydrochloride salts) improves solubility but alters bioactivity .

- Data Table :

| Form | Solubility (mg/mL, PBS) | Bioactivity (IC50, μM) |

|---|---|---|

| Free Ester | 0.12 | 12.3 |

| Sodium Salt | 1.45 | 18.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.